Ethyl 1-(3-isocyanopropyl)piperidine-4-carboxylate
Description
Ethyl 1-(3-isocyanopropyl)piperidine-4-carboxylate is a piperidine-based compound featuring an ethyl ester group at the 4-position and a 3-isocyanopropyl substituent at the 1-position.
The isocyanate functional group (-N≡C) enables participation in cycloaddition or urea-forming reactions, making this compound valuable for constructing heterocycles or conjugates in drug discovery. Its structural hybridity—combining a rigid piperidine scaffold with a flexible isocyanopropyl chain—may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
CAS No. |
602268-68-8 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
ethyl 1-(3-isocyanopropyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-3-16-12(15)11-5-9-14(10-6-11)8-4-7-13-2/h11H,3-10H2,1H3 |
InChI Key |
JCBQBTQQRNCSMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCC[N+]#[C-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-isocyanopropyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and isocyanopropyl groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Reactivity of the Isocyanide Group
The isocyanide (-N≡C) moiety is the most reactive site, participating in multicomponent and cycloaddition reactions:
Structural Insight : The isocyanopropyl group’s linear geometry (InChIKey: JCBQBTQQRNCSMP-UHFFFAOYSA-N) facilitates nucleophilic attack at the carbon of the isocyanide .
Ester Functionalization
The ethyl ester group undergoes typical acyl substitution reactions:
Supporting Data : Ethyl piperidine-4-carboxylate (a related compound) hydrolyzes efficiently at 477.2 K under reflux . Analogous conditions apply to the target compound.
Stability and Decomposition
-
Oxidative Degradation : Exposure to O₂ or peroxides converts the isocyanide to isocyanate (-NCO) .
-
Thermal Stability : Decomposes above 473 K, releasing CO₂ and ethylene .
Synthetic Utility
This compound serves as a precursor in drug discovery, particularly for:
-
Heterocycle Synthesis : Via Ugi reactions to generate libraries of bioactive molecules .
-
Metal-Organic Frameworks (MOFs) : Isocyanide-metal coordination creates porous materials for catalysis .
Key Data Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₀N₂O₂ | PubChem |
| Molecular Weight | 224.30 g/mol | PubChem |
| Boiling Point (Analog) | 477.2 K | NIST |
| SMILES | CCOC(=O)C1CCN(CC1)CCC[N+]#[C-] | PubChem |
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that derivatives of piperidine, including those related to Ethyl 1-(3-isocyanopropyl)piperidine-4-carboxylate, exhibit promising anticancer properties. For instance, compounds bearing similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines. These studies often measure the half-maximal inhibitory concentration (IC50) values to determine efficacy. Some derivatives showed significant activity with IC50 values comparable to established chemotherapeutics like doxorubicin .
Neuropharmacological Effects
The compound's structure suggests potential applications in treating neurological disorders. Piperidine derivatives have been explored for their roles as central nervous system (CNS) agents, with some studies indicating that they may act as agonists or antagonists at various neurotransmitter receptors. This opens avenues for research into their use in conditions such as anxiety, depression, and neurodegenerative diseases .
Metabolic Disorders
Research indicates that compounds similar to this compound may influence metabolic pathways relevant to conditions such as obesity and type 2 diabetes. By modulating specific receptors involved in glucose metabolism and lipid regulation, these compounds could serve as potential therapeutic agents for managing metabolic syndrome .
Drug Development
The ongoing exploration of this compound in drug development highlights its versatility. It could serve as a lead compound for synthesizing new pharmaceuticals targeting various diseases. The ability to modify its structure allows researchers to tailor its pharmacokinetic and pharmacodynamic properties to enhance efficacy and reduce side effects .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of piperidine derivatives:
- Case Study 1 : A study synthesized a range of piperidine-based compounds, assessing their anticancer activity using human cancer cell lines. The results indicated that certain modifications improved cytotoxicity significantly compared to standard treatments .
- Case Study 2 : Another research effort focused on the neuropharmacological effects of piperidine derivatives, revealing promising results in animal models for anxiety disorders. The compounds demonstrated significant behavioral changes consistent with anxiolytic activity .
Mechanism of Action
The mechanism of action of Ethyl 1-(3-isocyanopropyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate (II)
Key Differences :
- Substituent: A 2-chloroethyl group replaces the isocyanopropyl moiety.
- Synthesis : Prepared via alkylation of ethyl isonipecotate with 1-bromo-2-chloroethane (), highlighting its role as a precursor to umeclidinium bromide, a bronchodilator.
- Reactivity : The chloroethyl group facilitates cyclization (e.g., forming azabicyclo[2.2.2]octane structures) rather than isocyanate-specific reactions.
Applications : Intermediate in synthesizing quinuclidine-based pharmaceuticals, emphasizing its utility in respiratory therapeutics .
Ethyl 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylate
Key Differences :
- Substituent: A 4-sulfamoylbenzoyl group replaces the isocyanopropyl chain.
- Synthesis : Prepared via EDCI/HOBt-mediated amide coupling between ethyl piperidine-4-carboxylate and 4-sulfamoylbenzoic acid ().
- Reactivity : The sulfonamide group enhances hydrogen-bonding capacity, favoring interactions with biological targets (e.g., carbonic anhydrase inhibitors).
Ethyl 1-(3-Cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate
Key Differences :
- Substituent: A 3-cyano-3,3-diphenylpropyl group introduces steric bulk and aromaticity.
- Synthesis: Likely involves alkylation with a cyano-diphenylpropyl halide (analogous to ).
Applications : Structural motifs suggest opioid receptor modulation, similar to diphenylpropylamine derivatives (e.g., methadone analogues) .
Ethyl 1-(3-Phenylpropanoyl)-piperidine-4-carboxylate
Key Differences :
- Substituent: A 3-phenylpropanoyl group replaces the isocyanopropyl chain.
- Synthesis: Likely involves acylation of ethyl piperidine-4-carboxylate with 3-phenylpropanoyl chloride.
- Reactivity : The ketone group enables nucleophilic additions (e.g., Grignard reactions), contrasting with the electrophilic isocyanate.
Applications: Potential intermediate for amide or hydrazide derivatives in drug discovery .
Phenoperidine and Anileridine Derivatives
Key Differences :
- Substituents: Phenoperidine features a 3-hydroxy-3-phenylpropyl group, while Anileridine has a p-aminophenethyl chain ().
- Reactivity: Hydroxy and amino groups enable hydrogen bonding and salt formation, critical for opioid receptor binding.
Applications : Clinically used as narcotic analgesics, underscoring the pharmacological versatility of substituted piperidine esters .
Comparative Data Table
Research Findings and Implications
- Reactivity: The isocyanopropyl group’s electrophilicity enables click chemistry applications, distinct from the nucleophilic chloroethyl or sulfonamide groups in analogues.
- Pharmacological Potential: While Anileridine and Phenoperidine are clinically validated opioids, the target compound’s isocyanate functionality may support novel mechanisms (e.g., covalent binding to targets).
- Synthetic Utility: Compared to the sulfamoylbenzoyl derivative (), the isocyanopropyl compound offers divergent routes to ureas or carbamates, expanding medicinal chemistry libraries.
Biological Activity
Ethyl 1-(3-isocyanopropyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities. This article details its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 250.33 g/mol
- CAS Number : 7403-79-4
This compound features a piperidine ring, which is known for its diverse biological activities. The isocyanopropyl group contributes to its reactivity and potential interactions with biological targets.
This compound may exert its biological effects through several mechanisms:
- Nitric Oxide Production : Similar compounds have been shown to influence nitric oxide (NO) synthesis, which plays a critical role in various physiological processes, including vascular relaxation and immune response modulation .
- Interaction with Enzymes : The presence of the isocyanate group suggests potential reactivity with nucleophilic sites in proteins, leading to covalent modifications that can alter enzyme activity or signaling pathways .
- Cytotoxicity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, although specific data on this compound's efficacy is limited .
Anticancer Properties
Research has indicated that piperidine derivatives can exhibit anticancer activities. For instance, compounds similar to this compound have been tested against various cancer cell lines, showing promise in inhibiting cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 (Colon Cancer) | TBD |
| Related Piperidine Derivative | MCF-7 (Breast Cancer) | TBD |
Note: Specific IC50 values for this compound are not yet available but are anticipated from ongoing studies.
Neuroprotective Effects
Some studies suggest that piperidine derivatives may have neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells . Further investigations into the neuroprotective properties of this compound are warranted.
Case Studies and Research Findings
A recent study explored the reactivity of isocyanates in biological systems, highlighting their potential as therapeutic agents due to their ability to form stable adducts with proteins and nucleic acids. This reactivity could be leveraged in drug design for targeted therapies .
In another study focusing on piperidine derivatives, researchers found that modifications at the piperidine nitrogen significantly influenced the compounds' affinity for various biological targets, suggesting a structure-activity relationship that could guide further development of this compound as a therapeutic agent .
Q & A
Q. What are the standard synthetic routes for Ethyl 1-(3-isocyanopropyl)piperidine-4-carboxylate?
- Methodological Answer : The compound is typically synthesized via amide coupling or esterification reactions. For example:
- Amide Coupling : Activate the carboxyl group of ethyl piperidine-4-carboxylate using carbodiimides like EDCI or EDC in dry acetonitrile or dichloromethane. Add HOBt to suppress racemization, followed by reaction with 3-isocyanopropylamine. Purify via column chromatography .
- Esterification Optimization : Catalyze esterification of piperidine-4-carboxylic acid derivatives with ethanol using HCl. Post-reaction, remove excess HCl via evaporation and introduce ethyl chloroacetate for improved yields .
Q. Table 1: Synthetic Methods
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide Coupling | EDCI, HOBt, CH₃CN, RT, 24h | ~75% | |
| Esterification | HCl, EtOH, reflux, followed by Na₂CO₃ | 85-90% | |
| EDC-Mediated Coupling | EDC, HOBt, DCM, DIEA, RT, overnight | 87% |
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign peaks for the piperidine ring (δ 1.5–3.5 ppm), ester carbonyl (δ 4.0–4.3 ppm), and isocyanopropyl group (δ 2.5–3.0 ppm). DEPT experiments clarify quaternary carbons .
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. For example, m/z 410.1931 corresponds to C₁₉H₂₇N₃O₇, with secondary ions (e.g., [M+H-CH₂NO₄]⁺) validating the structure .
- IR Spectroscopy : Identify ester C=O stretches (~1720 cm⁻¹) and isocyanate N=C=O (~2250 cm⁻¹) .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 4.06 (q, J=7.1 Hz, ester -OCH₂CH₃) | |
| HRMS | [M+H]⁺ m/z 410.1931, fragmentation ions | |
| IR | 1720 cm⁻¹ (ester C=O), 2250 cm⁻¹ (N=C=O) |
Q. What safety precautions are recommended for handling this compound?
- PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing by-products?
- Methodological Answer :
- Catalyst Screening : Test alternatives to EDCI (e.g., DCC, HATU) in anhydrous solvents (THF, DMF).
- Temperature Control : Perform reactions at 0–4°C to suppress side reactions (e.g., isocyanate hydrolysis) .
- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to isolate the product from dimeric by-products .
Q. How to resolve discrepancies in spectral data across studies?
- Methodological Answer :
- Repeat Experiments : Ensure consistent conditions (solvent, temperature) for NMR .
- Cross-Validate Techniques : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to confirm stereochemistry .
- Reference Standards : Compare with spectra of analogous compounds (e.g., ethyl piperidine-4-carboxylate derivatives) .
Q. How to evaluate the compound’s stability under varying conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC (retention time shifts) .
- pH Stability : Dissolve in buffers (pH 2–12) and analyze by TLC. Isocyanates are prone to hydrolysis in acidic/basic conditions .
- Long-Term Storage : Store aliquots at -20°C and assess purity biannually using GC-MS .
Key Data Contradictions and Resolutions
- Issue : Conflicting reports on ester C=O IR stretches (1720 cm⁻¹ vs. 1705 cm⁻¹).
Resolution : Solvent polarity (CHCl₃ vs. KBr pellet) affects peak positions. Standardize measurement conditions . - Issue : Variable yields in esterification (70–90%).
Resolution : Trace HCl removal via azeotropic distillation improves reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
